Methanesulfenylchloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methanesulfonyl chloride, often abbreviated as MsCl, is an organosulfur compound with the formula CH3SO2Cl . It is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines . It is the simplest organic sulfonyl chloride and is used to make methanesulfonates and to generate the elusive molecule sulfene .

Synthesis Analysis

Methanesulfonyl chloride is manufactured by the reaction of methane and sulfuryl chloride in a radical reaction . Another method of manufacture entails chlorination of methanesulfonic acid with thionyl chloride or phosgene . It is also used for the mesylation of primary alcohols to synthesize the corresponding methanesulfonates .Molecular Structure Analysis

The molecular formula for methanesulfonyl chloride is CH3SO2Cl . A single chemical unit of methanesulfonyl chloride contains a single atom of carbon © bound to three hydrogen (H) atoms, and then to a single sulfur (S) atom which is bound to two oxygen (O) atoms. This whole unit, called the mesyl group, is bound to a single chlorine (Cl) atom .Chemical Reactions Analysis

Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . In contrast to the formation of toluenesulfonates from alcohols and p-toluenesulfonyl chloride in the presence of pyridine, the formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene .Physical And Chemical Properties Analysis

Methanesulfonyl chloride appears as either a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor . It dissolves in polar organic solvents such as alcohol and ether but is reactive to water . The molar mass is 114.55 grams per mol and the density is 1.480 grams per cubic centimeter . The melting point is -32°C and the boiling point is 62°C at 18 mm Hg or 161°C at 730 mm Hg .作用机制

安全和危害

Methanesulfonyl chloride is considered hazardous. It may be corrosive to metals, toxic if swallowed, harmful in contact with skin, fatal if inhaled, and may cause respiratory irritation . It may also cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is harmful to aquatic life with long-lasting effects .

属性

CAS 编号 |

5813-48-9 |

|---|---|

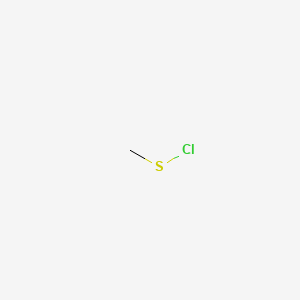

分子式 |

CH3ClS |

分子量 |

82.55 g/mol |

IUPAC 名称 |

methyl thiohypochlorite |

InChI |

InChI=1S/CH3ClS/c1-3-2/h1H3 |

InChI 键 |

DDCYYCUMAFYDDU-UHFFFAOYSA-N |

SMILES |

CSCl |

规范 SMILES |

CSCl |

其他 CAS 编号 |

5813-48-9 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phosphonic acid, [chloro(4-chlorophenyl)methyl]-, diethyl ester](/img/structure/B3191792.png)